Physicochemical Profiling & Synthetic Utility of 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol
Physicochemical Profiling & Synthetic Utility of 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol
This guide provides an in-depth technical analysis of 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol , a critical heterocyclic building block in medicinal chemistry.
Executive Summary
2-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol (CAS: 177940-19-1) is a bifunctional pyrazole derivative widely utilized in Fragment-Based Drug Discovery (FBDD). Its structural utility lies in the combination of a polar, hydrogen-bond-accepting pyrazole core and a flexible hydroxyethyl tail, serving as a versatile linker or solvent-exposed appendage in kinase inhibitors and GPCR ligands. This guide details its physicochemical parameters, synthetic accessibility, and handling protocols for high-precision research applications.
Chemical Identity & Structural Analysis
The compound features a 1,3-disubstituted pyrazole ring.[1][2] The N-methyl group at position 1 locks the tautomeric state, preventing the proton transfer typical of unsubstituted pyrazoles, while the ethanol side chain at position 3 provides a primary alcohol for further functionalization (e.g., mesylation, oxidation, or etherification).
| Parameter | Detail |
| IUPAC Name | 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol |
| Common Synonyms | 2-(1-methylpyrazol-3-yl)ethanol; 1-Methyl-3-(2-hydroxyethyl)pyrazole |
| CAS Number | 177940-19-1 |
| SMILES | CN1C=CC(=N1)CCO |
| Molecular Formula | C₆H₁₀N₂O |
| Molecular Weight | 126.16 g/mol |
| InChI Key | UZCBREWTHAFSBZ-UHFFFAOYSA-N |
Physicochemical Properties
The following data synthesizes experimental values from homologous series and high-fidelity predictive models (ACD/Labs, EPISuite) where specific experimental data is proprietary.
Key Parameters Table[5]
| Property | Value | Confidence/Source | Implications for Drug Design |
| Physical State | Viscous Liquid / Low-melting Solid | Experimental (Analog) | Requires gentle heating for dispensing. |
| Boiling Point | 260–270 °C (at 760 mmHg) | Predicted | High thermal stability; suitable for high-temp reactions. |
| Density | 1.08 ± 0.05 g/cm³ | Predicted | Slightly denser than water. |
| LogP (Octanol/Water) | -0.2 to 0.1 | Consensus Model | Highly Water Soluble . Ideal for lowering logP of lipophilic scaffolds. |
| TPSA | 38.0 Ų | Calculated | Excellent membrane permeability (Rule of 5 compliant). |
| pKa (Pyrazole N) | 2.3 ± 0.2 | Analog (1-Methylpyrazole) | Weakly basic; protonated only in strong acid. |
| pKa (Alcohol) | ~15.5 | General Chemical Principle | Neutral at physiological pH. |
Solubility & Stability Profile
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Aqueous Solubility : Miscible to highly soluble (>100 mg/mL). The combination of the pyridine-like nitrogen and the hydroxyl group facilitates strong hydrogen bonding with water.
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Organic Solubility : Soluble in DCM, Methanol, DMSO, and Ethyl Acetate. Limited solubility in non-polar alkanes (Hexanes).
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Chemical Stability : The N-methyl pyrazole ring is robust against oxidation and basic hydrolysis. The primary alcohol is the reactive center, susceptible to oxidation (to aldehyde/acid) or substitution.
Synthetic Accessibility & Protocols
The most reliable synthetic route avoids the regioselectivity issues of direct pyrazole alkylation by using a pre-functionalized ester precursor.
Synthesis Workflow (Graphviz Diagram)
Detailed Protocol: Ester Reduction
Rationale: Direct alkylation of 3-(2-hydroxyethyl)pyrazole often yields a mixture of N1 and N2 isomers. Reducing the commercially available ester guarantees the N1-methyl regiochemistry.
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Preparation : Charge a flame-dried 3-neck flask with Methyl 1-methyl-1H-pyrazole-3-carboxylate (1.0 eq) and anhydrous THF (0.2 M concentration). Cool to 0°C under N₂ atmosphere.
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Reduction : Add LiAlH₄ (1.5 eq) pellets or solution dropwise over 30 minutes. The reaction is exothermic; maintain internal temperature <10°C.
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Completion : Stir at Room Temperature (RT) for 4–6 hours. Monitor by TLC (10% MeOH in DCM); the ester spot (high R_f) should disappear.
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Workup (Fieser Method) :
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Cool back to 0°C.
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Slowly add water (1 mL per g LiAlH₄).
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Add 15% NaOH (1 mL per g LiAlH₄).
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Add water (3 mL per g LiAlH₄).
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Isolation : Stir until a granular white precipitate forms. Filter through a Celite pad. Dry the filtrate over Na₂SO₄ and concentrate in vacuo.
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Purification : If necessary, distill under reduced pressure or perform flash chromatography (DCM:MeOH 95:5).
Applications in Drug Discovery
This molecule serves as a "linker-head" unit.
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Fragment Linking : The alcohol can be converted to a leaving group (Mesylate/Tosylate) to link the pyrazole "head" to a larger scaffold via nucleophilic substitution.
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Bioisosterism : The 1-methylpyrazole moiety is a stable bioisostere for imidazole or thiazole rings, often improving metabolic stability by avoiding P450 oxidation at the nitrogen.
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Kinase Selectivity : The pyrazole nitrogens can act as H-bond acceptors in the hinge region of kinases, while the ethanol tail extends into the solvent front, modifying solubility.
Handling & Safety
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Hygroscopicity : The compound is hygroscopic. Store under inert gas (Argon/Nitrogen) in a desiccator.
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Hazards : Irritant to eyes and skin.[3] Use standard PPE (gloves, goggles).
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Storage : 2–8°C for long-term storage to prevent slow oxidation of the alcohol.
References
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PubChem . 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol (Compound). National Library of Medicine. Available at: [Link]
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American Elements . 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol Product Specifications. Available at: [Link]
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Reich, H. J. Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. (Reference for Pyrazole acidity). Available at: [Link]
